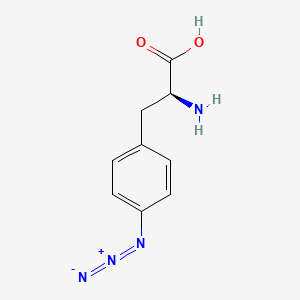

4-Azido-L-phénylalanine

Vue d'ensemble

Description

La p-Azidophénylalanine est un acide aminé non naturel qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés uniques. Elle se caractérise par la présence d'un groupe azide lié à la position para de la molécule de phénylalanine. Ce composé est particulièrement utile comme reporter vibrationnel dans les études protéiques et trouve des applications dans divers domaines, notamment la chimie, la biologie et la médecine .

Applications De Recherche Scientifique

p-Azidophenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a vibrational reporter to study local protein environments and structural dynamics.

Biology: The compound is incorporated into proteins to study their interactions and functions in living cells.

Medicine: p-Azidophenylalanine is used in the development of new therapeutic proteins and biopolymers .Mécanisme D'action

Target of Action

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that is primarily used as a photoaffinity probe . It is incorporated into proteins at specific sites, making proteins the primary targets of AzF . The azide group in AzF can react with molecules containing alkyne groups .

Mode of Action

AzF is incorporated into proteins using amber codon suppression . Once incorporated, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction allows AzF to form covalent bonds with these molecules, enabling the study of protein interactions .

Biochemical Pathways

The primary biochemical pathway involving AzF is the process of protein synthesis and modification. AzF is incorporated into proteins during synthesis, replacing a natural amino acid . Once incorporated, the azide group in AzF can react with alkyne-bearing molecules in a CuAAC reaction . This reaction is part of the “click chemistry” toolbox, a set of reactions known for their reliability and specificity .

Pharmacokinetics

The water solubility of AzF suggests it could be readily absorbed and distributed in the body. Its stability in ambient light is low, which may affect its bioavailability .

Result of Action

The incorporation of AzF into proteins allows for the study of protein interactions . For example, it has been used to study receptor dimerization . By incorporating AzF into a receptor at specific interaction sites and then irradiating the protein, researchers can induce cross-linking between receptors, forming a covalently bonded dimer . This provides evidence supporting the role of receptor dimerization in biological processes .

Action Environment

The action of AzF is influenced by environmental factors. Its stability in ambient light is low, which can limit its utility . New stable photoaffinity probes are being developed to address this issue . Additionally, the reaction between the azide group in AzF and alkyne-bearing molecules requires the presence of copper (I) to catalyze the reaction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la p-Azidophénylalanine implique généralement la modification de la phénylalanine. Une méthode courante est l'azidation de type Ullman catalysée par le cuivre(I) de la phénylalanine. Cette réaction est réalisée dans des conditions contrôlées pour garantir la manipulation en toute sécurité du groupe azide, qui peut être explosif .

Méthodes de production industrielle

En milieu industriel, la p-Azidophénylalanine peut être produite en utilisant des méthodes de synthèse protéique sans cellule (CFPS). Cela implique l'incorporation du composé dans des protéines dans un environnement contrôlé, permettant la production de protéines modifiées avec des fonctionnalités spécifiques .

Analyse Des Réactions Chimiques

Types de réactions

La p-Azidophénylalanine subit diverses réactions chimiques, notamment :

Réduction : Le groupe azide peut être réduit en amine, ce qui est utile pour la fonctionnalisation ultérieure des protéines.

Chimie clic : Le groupe azide peut participer à des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC) avec des molécules contenant des alcynes.

Réactifs et conditions courants

Réduction : Les réactifs courants comprennent l'azide de 1-sulfonyle d'imidazole, qui récupère sélectivement le groupe azide.

Chimie clic : Des catalyseurs au cuivre sont utilisés pour les réactions CuAAC, tandis que les réactions SPAAC ne nécessitent pas de catalyseur.

Principaux produits

Les principaux produits de ces réactions comprennent des protéines modifiées et des biopolymères avec de nouvelles fonctionnalités, qui peuvent être utilisées dans diverses applications .

Applications de la recherche scientifique

La p-Azidophénylalanine a une large gamme d'applications dans la recherche scientifique :

- Médecine : La p-Azidophénylalanine est utilisée dans le développement de nouvelles protéines thérapeutiques et de biopolymères .

Mécanisme d'action

Le mécanisme d'action de la p-Azidophénylalanine implique son incorporation dans les protéines, où elle agit comme un marqueur spécifique du site. Le groupe azide est vibrationnellement distinct des autres signaux protéiques, permettant aux chercheurs de suivre les changements structuraux et les interactions en temps réel. Cela est particulièrement utile pour étudier la transduction du signal et la dynamique des protéines .

Comparaison Avec Des Composés Similaires

Composés similaires

p-Propargyloxy-l-phénylalanine : Un autre acide aminé non naturel utilisé dans la modification des protéines.

Chlorhydrate de 4-Azido-L-phénylalanine : Un composé similaire avec des propriétés légèrement différentes.

Unicité

La p-Azidophénylalanine est unique en raison de sa capacité à participer à la fois aux réactions CuAAC et SPAAC, ce qui la rend très polyvalente pour la modification des protéines. Ses propriétés vibrationnelles en font également un excellent outil pour étudier la dynamique et les interactions des protéines .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

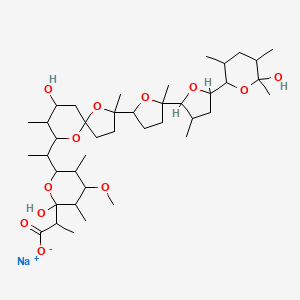

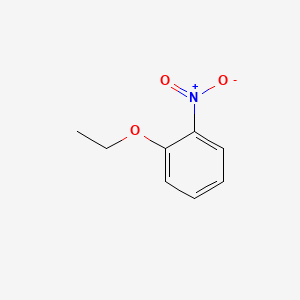

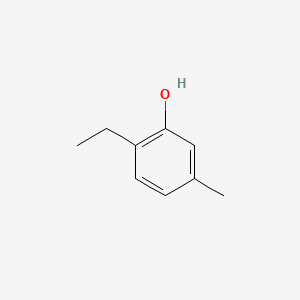

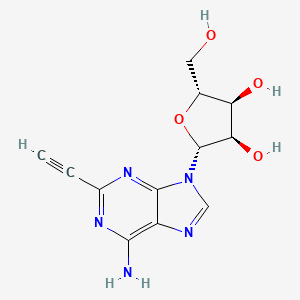

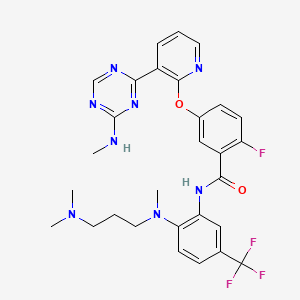

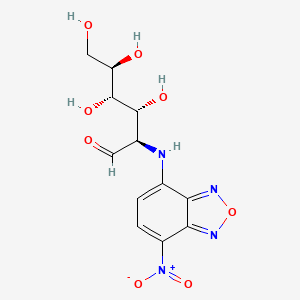

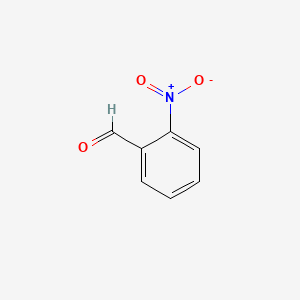

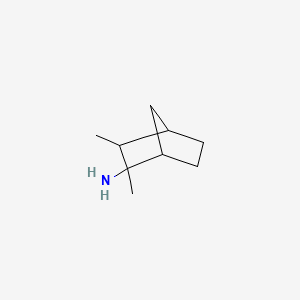

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)